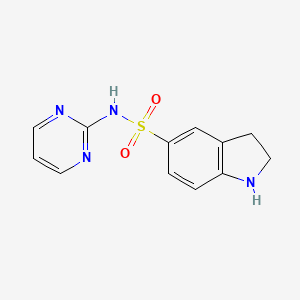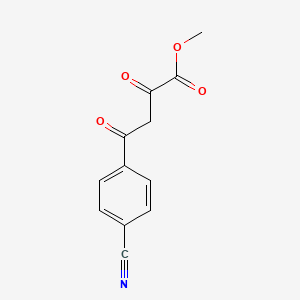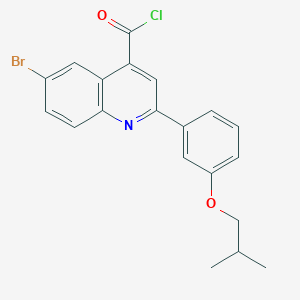
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
説明
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride) is an organic compound that has been used for many years in various scientific research applications. It is a versatile compound with many potential uses, and is widely studied for its unique properties. 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a brominated version of quinoline-4-carbonyl chloride, and it has been used in many different scientific research applications, including synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Synthesis Methods
Synthesis in Ionic Liquid : A study by Liu Chang-chun (2010) explored the synthesis of 6-hydroxy-1H-quinolin-2-one, a related compound, in ionic liquid. This method has advantages like good yield, simple operation, and environmental benignity, which could be relevant for synthesizing 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride as well (Liu Chang-chun, 2010).
Sonogashira Cross-Coupling Reaction : The work of Melissa B. Rodrigues et al. (2019) reports the synthesis of novel quinolines, including a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, via the Sonogashira coupling reaction. This method might be applicable for the synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (Rodrigues et al., 2019).
Photophysical and Chemical Properties
Photophysical Analyses : H. Bonacorso and colleagues (2018) synthesized new quinoline derivatives and analyzed their photophysical properties. Understanding such properties is vital for potential applications in imaging or sensor technology (Bonacorso et al., 2018).
Spectroscopic Characterization : The study by M. Hranjec et al. (2012) on novel benzimidazoles and benzimidazo[1,2-a]quinolines, which includes spectroscopic characterization, can provide insights into the structural and electronic properties of quinoline derivatives like 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (Hranjec et al., 2012).
Biological and Antimicrobial Applications
Antimicrobial and Antimalarial Agents : Y. Parthasaradhi and others (2015) designed and synthesized quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents. These findings may imply potential biological applications for the quinoline derivative (Parthasaradhi et al., 2015).
Anticancer Potential : Research by Tuğba Kul Köprülü et al. (2018) on the biological evaluation of various quinoline derivatives as anticancer agents indicates that quinoline compounds like 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride could possess significant anticancer properties (Köprülü et al., 2018).
Electronic and Structural Properties
- Density Functional Theory (DFT) Studies : S.-J. Zhou et al. (2022) conducted a study on the synthesis, crystal structure, and DFT study of quinoline compounds. DFT studies can reveal detailed insights into the electronic and structural properties of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (Zhou et al., 2022).
特性
IUPAC Name |
6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZADMLGMIETRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)


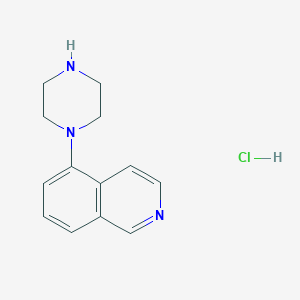
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
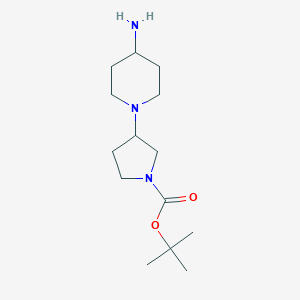
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
